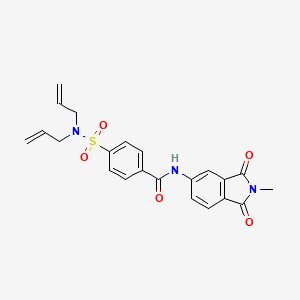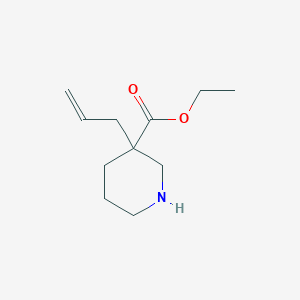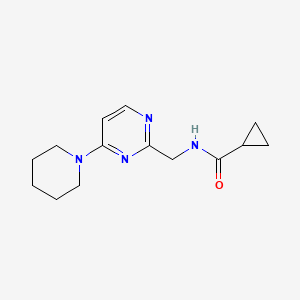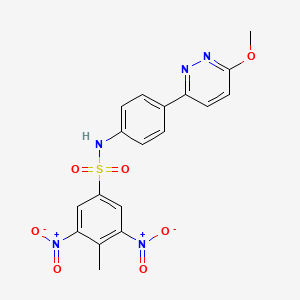
4-(N,N-diallylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-diallylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, commonly known as DASB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DASB is a sulfonamide-based compound that has been shown to exhibit potent anticancer properties, making it a promising drug candidate for the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Drug Design
A study explored the structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, highlighting the importance of the aryl group's structural modification in enhancing the potency of molecules acting as selective small molecule ETA receptor antagonists. This research underscores the role of specific substituents in determining biological activity, a principle that can apply to derivatives of 4-(N,N-diallylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide in drug design and development (Wu et al., 1997).
Another study focused on the synthesis and biological activity of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide, revealing that some newly synthesized compounds exhibited promising antibacterial activities. This highlights the antimicrobial potential of molecules incorporating the 1,3-dioxoisoindolin-5-yl moiety (Patel & Dhameliya, 2010).
Material Science Applications
Research on the synthesis and characterization of new optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid and aromatic diamines for direct polycondensation reveals the utility of compounds with the 1,3-dioxoisoindolin-2-yl structure in creating polymers with specific optical and thermal properties. These materials could have applications in various high-performance materials (Faghihi, Absalar, & Hajibeygi, 2010).
Another study demonstrates the use of functional diamines in the synthesis of polyimides (PIs) for liquid crystal vertical alignment layers. The inclusion of phthalimide side chains, related to the compound , improved thermal stability and rubbing resistance, indicating potential applications in the electronics and display industries (Xia, Yi, Sun, & Wang, 2013).
Eigenschaften
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-4-12-25(13-5-2)31(29,30)17-9-6-15(7-10-17)20(26)23-16-8-11-18-19(14-16)22(28)24(3)21(18)27/h4-11,14H,1-2,12-13H2,3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEQSLROBJEGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)
![2-(methylsulfanyl)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2961402.png)
![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)




![8-Bromo-6-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2961410.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961411.png)


